molecular formula C13H11ClN4 B1638938 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No. B1638938
M. Wt: 258.7 g/mol
InChI Key: NTFSFRDUDOFOPK-UHFFFAOYSA-N
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Patent
US08372852B2

Procedure details

In some embodiments, condensation of 2,6-diamino-1,2-dihydro[3H]pyrimidin-4-one with chloroacetaldehyde, followed by treatment with phosphorus oxychloride and anime protection with benzyl bromide provides 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine. In some embodiments, this is coupled with optionally substituted (R1, R2, R3, R4) para-bromo phenol or thiol (T=O, S) or para-bromoaniline (T=NH). In some embodiments, conversion of amine to fluoro is achieved by treatment with HF-pyridine, and then coupled with para-V-aniline. In some embodiments, benzyl deprotection is achieved by treatment with aluminum chloride to give the desired compound.
Name
2,6-diamino-1,2-dihydro[3H]pyrimidin-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[NH:7][C:6](=O)[CH:5]=[C:4]([NH2:9])[NH:3]1.Cl[CH2:11][CH:12]=O.P(Cl)(Cl)([Cl:16])=O.[CH2:19](Br)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>>[CH2:19]([N:9]1[C:4]2[N:3]=[C:2]([NH2:1])[N:7]=[C:6]([Cl:16])[C:5]=2[CH:12]=[CH:11]1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
2,6-diamino-1,2-dihydro[3H]pyrimidin-4-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1NC(=CC(N1)=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C=CC2=C1N=C(N=C2Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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